Product packaging for Iminoaspartate(Cat. No.:)

Iminoaspartate

Katalognummer: B1260514
Molekulargewicht: 129.07 g/mol
InChI-Schlüssel: NMUOATVLLQEYHI-UHFFFAOYSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Iminoaspartate is a crucial biochemical intermediate in the de novo biosynthesis pathway of NAD+ (nicotinamide adenine dinucleotide), specifically in bacterial organisms . This compound is the enzymatic product of the oxidation of L-aspartate, a reaction catalyzed by the flavoenzyme L-aspartate oxidase (Laspo) . In the subsequent and committed step of the pathway, this compound is condensed with dihydroxyacetone phosphate (DHAP) by the enzyme quinolinate synthase (NadA) to form quinolinic acid (QA), the direct biological precursor to NAD+ . Because this biosynthetic route is essential for NAD+ production in many pathogenic bacteria but is absent in humans, the enzymes producing and consuming this compound, namely Laspo and NadA, are considered promising targets for the development of novel antibacterial therapeutics . The mechanism of this compound formation involves the oxidation of L-aspartate by Laspo, where a hydride ion is transferred from the C2 position of aspartate to the flavin cofactor (FAD), resulting in the production of this compound and reduced FAD . This product is intended for research use only and is not approved for human or veterinary diagnostic applications. Researchers should handle this compound with the appropriate safety precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H3NO4-2 B1260514 Iminoaspartate

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C4H3NO4-2

Molekulargewicht

129.07 g/mol

IUPAC-Name

2-iminobutanedioate

InChI

InChI=1S/C4H5NO4/c5-2(4(8)9)1-3(6)7/h5H,1H2,(H,6,7)(H,8,9)/p-2

InChI-Schlüssel

NMUOATVLLQEYHI-UHFFFAOYSA-L

Kanonische SMILES

C(C(=N)C(=O)[O-])C(=O)[O-]

Synonyme

iminoaspartate
iminoaspartic acid

Herkunft des Produkts

United States

Enzymatic Synthesis of Iminoaspartate

L-Aspartate Oxidase (NadB)

L-aspartate oxidase, encoded by the nadB gene, is a flavoprotein that catalyzes the oxidation of L-aspartate to produce iminoaspartate. nih.govacs.org This enzyme is notable for its structural and functional similarities to the succinate (B1194679) dehydrogenase/fumarate (B1241708) reductase (SDH/FRD) family of oxidoreductases, rather than to typical amino acid oxidases. nih.govacs.org A key distinction of L-aspartate oxidase is its ability to function under both aerobic and anaerobic conditions. rsc.orgdrugbank.com It utilizes either molecular oxygen or fumarate as the electron acceptor to regenerate its flavin cofactor. rsc.orgdrugbank.com

The reaction catalyzed by L-aspartate oxidase is the stereospecific oxidative deamination of L-aspartate. In the presence of an electron acceptor, the enzyme converts L-aspartate into this compound. rsc.org This imino acid product can then undergo spontaneous hydrolysis to yield oxaloacetate and ammonia (B1221849). wikipedia.org

Enzymatic Mechanisms of L-Aspartate Oxidation

The enzymatic mechanism of L-aspartate oxidation by NadB has been a subject of considerable research due to its unique characteristics that set it apart from other flavin-dependent oxidases. nih.gov The debate has centered on whether the reaction proceeds through a mechanism similar to that of other amino acid oxidases or one that resembles the action of succinate dehydrogenase. nih.govacs.org

L-aspartate oxidase is an FAD-dependent enzyme, meaning it requires Flavin Adenine (B156593) Dinucleotide (FAD) as a cofactor to carry out its catalytic function. nih.govacs.orgresearchgate.net The FAD cofactor is tightly, but non-covalently, bound to the enzyme and is directly involved in the redox chemistry of L-aspartate oxidation. rsc.orgacs.org During the reductive half-reaction, the FAD cofactor accepts a hydride ion from the C2 position of L-aspartate, becoming reduced to FADH2. nih.govresearchgate.net The isoalloxazine ring of the FAD is situated deep within the active site of the enzyme, in close proximity to where the substrate binds. researchgate.netnih.gov This arrangement facilitates the efficient transfer of electrons from the substrate to the cofactor. acs.org The binding of FAD is crucial for the structural integrity and activity of the enzyme, with some mutations affecting FAD binding leading to a loss of enzymatic activity. The enzyme is organized into two main domains, both of which appear to be involved in the binding of the FAD coenzyme. nih.gov

The precise mechanism of the hydride and proton transfer during the oxidation of L-aspartate has been a topic of scientific investigation, with evidence supporting both concerted and stepwise pathways. acs.orgnih.gov In a concerted mechanism, the deprotonation of the α-amino group of L-aspartate and the transfer of the hydride from the C2 position to the FAD cofactor occur simultaneously. acs.orgresearchgate.net Conversely, a stepwise mechanism would involve the initial deprotonation of the amino group by a catalytic base in the active site, followed by the subsequent transfer of the hydride ion. acs.orgplos.org

Kinetic isotope effect studies have provided significant insights into this debate. nih.govnih.gov Some studies suggest that the hydride transfer from the C2 of L-aspartate to FAD is the rate-limiting step and occurs in a concerted manner with the deprotonation of the α-amine. nih.govacs.orgnih.gov However, other computational studies using ONIOM (our own N-layered Integrated molecular Orbital and molecular Mechanics) methods have concluded that the proton and hydride transfer steps are decoupled, favoring a stepwise mechanism. acs.orgnih.govnih.gov These computational models indicate that the proton transfer occurs first without a significant energy barrier, followed by the hydride transfer. nih.gov

The active site of L-aspartate oxidase contains several key amino acid residues that are critical for substrate binding and catalysis. researchgate.netnih.gov The crystal structure of the enzyme has revealed that the active site is similar to that of succinate dehydrogenases and fumarate reductases. researchgate.net

Key residues identified through structural and mutational analyses include:

Glu121: This residue is unique to L-aspartate oxidase when compared to other members of the SDH/FRD family, which typically have a neutral residue at this position. acs.orgnih.gov It is proposed to act as the catalytic base, responsible for deprotonating the α-amino group of the L-aspartate substrate. researchgate.netnih.gov Mutagenesis studies where Glu121 was replaced with other amino acids resulted in a loss of L-aspartate oxidase activity, while the fumarate reductase activity was retained, highlighting its crucial role in the oxidation of L-aspartate. nih.gov

Arg290: This residue is thought to be primarily involved in the catalytic step rather than substrate binding. nih.govacs.org Mutation of Arg290 to leucine (B10760876) abolishes catalytic activity without significantly affecting the enzyme's affinity for the substrate. acs.org It has been suggested to function as a general acid/base during the reaction. nih.govresearchgate.net

Arg386, His244, and His351: These basic residues are important for the binding of the substrate. researchgate.netacs.org Mutations in these residues lead to higher dissociation constants for substrate analogues and reduced catalytic efficiency in fumarate reduction. acs.org

Thr259 and Ser389: These residues are also located in the active site and are considered catalytically important. researchgate.netnih.gov

Table 1: Key Active Site Residues in E. coli L-Aspartate Oxidase and Their Proposed Functions

Residue Proposed Function(s) Source(s)
Glu121 Acts as the catalytic base for proton abstraction from the α-amino group of L-aspartate; orients the substrate for productive binding. researchgate.netnih.govnih.gov
Arg290 Primarily involved in catalysis; may function as a general acid/base. nih.govresearchgate.netacs.org
Arg386 Important for substrate binding. researchgate.netacs.org
His244 Important for substrate binding. researchgate.netacs.org
His351 Important for substrate binding. researchgate.netacs.org
Thr259 Catalytically important residue in the active site. researchgate.netnih.gov
Ser389 Catalytically important residue in the active site. researchgate.netnih.gov

A distinctive feature of L-aspartate oxidase is its ability to utilize two different electron acceptors to reoxidize the reduced flavin cofactor (FADH2) back to its active FAD state. nih.govrsc.orgacs.org This allows the enzyme to function under both aerobic and anaerobic conditions. rsc.orgdrugbank.com

Under aerobic conditions, molecular oxygen serves as the electron acceptor, resulting in the formation of hydrogen peroxide. nih.govbiorxiv.org The reaction with oxygen is thought to proceed through a 4a-peroxy intermediate. nih.govresearchgate.net

Under anaerobic conditions, the enzyme utilizes fumarate as the electron acceptor, reducing it to succinate. nih.govbiorxiv.org This fumarate reductase activity is a key characteristic that links L-aspartate oxidase to the succinate dehydrogenase/fumarate reductase family of enzymes. nih.gov In vivo, the choice of electron acceptor is dependent on the availability of oxygen and the intracellular concentration of fumarate. drugbank.combiorxiv.org Under anaerobic conditions, fumarate is the preferred electron acceptor, while oxygen is the primary choice in an aerobic environment. drugbank.com In vitro studies have shown that fumarate can be a more efficient and kinetically superior electron acceptor than oxygen. drugbank.com The ability to use fumarate is crucial for the enzyme's role in the de novo synthesis of NAD+ under anaerobic conditions. biorxiv.org

Kinetic isotope effect (KIE) studies have been instrumental in elucidating the mechanistic details of the L-aspartate oxidase reaction. nih.govacs.orgnih.gov By substituting atoms in the substrate with their heavier isotopes (e.g., deuterium (B1214612) for hydrogen), researchers can determine which steps in the reaction are rate-limiting. nih.gov

A combination of primary, β-secondary, and solvent deuterium kinetic isotope effects have been used to probe the mechanism. nih.gov The results from these studies have largely supported a mechanism similar to that of other amino acid oxidases, where the transfer of a hydride from the C2 of L-aspartate to the FAD cofactor is a rate-limiting step. nih.govacs.orgnih.gov The observation of a significant primary kinetic isotope effect indicates that the C-H bond cleavage is part of the slowest step in the reaction. nih.gov Furthermore, solvent isotope effect studies, where the reaction is carried out in D2O instead of H2O, have shown that the deprotonation of the L-aspartate α-amino group is also partially rate-determining. researchgate.net These findings have helped to rule out a succinate dehydrogenase-like mechanism, which would involve deprotonation at the C3 position of aspartate. nih.govresearchgate.net

Reoxidation of Reduced Flavin: Molecular Oxygen Versus Fumarate

Structural Homology and Evolutionary Relationships of NadB

The three-dimensional crystal structure of L-aspartate oxidase from Escherichia coli reveals significant structural similarity to the succinate dehydrogenase/fumarate reductase (SDH/FRD) family of flavoenzymes. nih.govnih.gov This homology is notable, as it suggests an evolutionary divergence from enzymes involved in the respiratory chain to one that oxidizes an amino acid. nih.govnih.gov Despite the structural resemblance, which includes about 30% primary sequence homology with the SDH/FRD family, L-aspartate oxidase has a distinct function. nih.gov

Enzyme Regulation and its Contribution to NAD(P)+ Biosynthesis

The activity of L-aspartate oxidase is subject to regulation, which in turn controls the rate of NAD(P)+ biosynthesis. In Escherichia coli, NadB is feedback-inhibited by NAD, the final product of the pathway. nih.gov This regulation ensures that the cell maintains a stable pool of NAD. nih.gov Furthermore, the expression of the nadB gene, along with nadA, is controlled by a repressor protein, NadI (also known as NadR in E. coli), which responds to the intracellular levels of pyridine (B92270) nucleotides. researchgate.netuniprot.org

L-aspartate oxidase can utilize either molecular oxygen or fumarate as an electron acceptor to reoxidize the reduced flavin cofactor. nih.govbiorxiv.org This allows the enzyme to function under both aerobic and anaerobic conditions. uniprot.orgdrugbank.com Under anaerobic conditions, fumarate is the preferred electron acceptor, leading to the production of succinate. biorxiv.orgdrugbank.com This dual functionality is physiologically significant, enabling continuous NAD+ synthesis regardless of oxygen availability. nih.gov The unstable nature of the this compound product, which can spontaneously hydrolyze to oxaloacetate and ammonia, may be mitigated by the formation of an enzyme complex with the subsequent enzyme in the pathway, NadA, allowing for direct channeling of the intermediate. biorxiv.orgebi.ac.uk

Aspartate Dehydrogenase (e.g., TM1643)

An alternative enzyme for the synthesis of this compound is aspartate dehydrogenase, exemplified by the protein TM1643 from the hyperthermophilic bacterium Thermotoga maritima. nih.govrcsb.org This enzyme represents a novel class of amino acid dehydrogenases. nih.govrhea-db.org Unlike L-aspartate oxidase, TM1643 does not share sequence homology with NadB. nih.gov

NAD or NADP-Dependent Dehydrogenase Activity Toward L-Aspartate

Aspartate dehydrogenase catalyzes the NAD- or NADP-dependent dehydrogenation of L-aspartate to produce this compound. nih.govuniprot.org This activity was confirmed through enzymatic characterization of TM1643, which showed dehydrogenase activity towards L-aspartate but no oxidase activity. ebi.ac.uknih.gov The enzyme can utilize either NAD+ or NADP+ as a cofactor. uniprot.orgwikipedia.org

The reaction catalyzed by aspartate dehydrogenase is: L-aspartate + NAD(P)+ ⇌ this compound + NAD(P)H + H+ wikipedia.org

Structural and Functional Studies of Novel Aspartate Dehydrogenases Producing this compound

The crystal structure of TM1643 was determined at 2.6 Å resolution, revealing a two-domain structure. nih.govrhea-db.org The N-terminal domain features a Rossmann fold, which is a characteristic structural motif for NAD(P)+ binding. nih.govrcsb.orgebi.ac.uk The C-terminal domain has an α+β fold. nih.govrhea-db.org The active site of the enzyme is located at the interface of these two domains. nih.govrhea-db.org

The discovery and characterization of aspartate dehydrogenases like TM1643 demonstrate that at least two different types of enzymes have evolved to catalyze the first step of de novo NAD biosynthesis in prokaryotes: an oxidase (NadB) and a dehydrogenase. nih.govrhea-db.org This highlights the diverse evolutionary strategies employed by organisms to synthesize essential molecules.

Interactive Data Table: Comparison of this compound Synthesizing Enzymes

FeatureL-aspartate oxidase (NadB)Aspartate Dehydrogenase (e.g., TM1643)
Gene nadB uniprot.orgnadX (in some organisms), TM1643 nih.govuniprot.org
Cofactor FAD (Flavin Adenine Dinucleotide) nih.govNAD+ or NADP+ nih.govuniprot.org
Electron Acceptor Molecular oxygen or fumarate nih.govbiorxiv.orgNot applicable
Reaction Type Oxidation nih.govDehydrogenation nih.gov
Structural Family Succinate dehydrogenase/fumarate reductase-like nih.govnih.govNovel class of amino acid dehydrogenases nih.gov
Regulation Feedback inhibition by NAD; transcriptional regulation by NadI/NadR nih.govresearchgate.netLikely regulated by NAD(P)+ availability
Organisms Common in bacteria like E. coli nih.govFound in bacteria and archaea, e.g., Thermotoga maritima nih.gov

Iminoaspartate in Downstream Metabolic Pathways

Conversion to Quinolinate (QA)

This pathway is a distinguishing feature between most prokaryotes and eukaryotes. While prokaryotes typically utilize this pathway starting from aspartate, eukaryotes, including humans, synthesize quinolinate from the degradation of tryptophan. nih.govibs.fr The enzyme responsible for this conversion, quinolinate synthase, is encoded by the nadA gene. asm.orguniprot.organr.fr In some bacteria, such as Escherichia coli, quinolinate synthase (NadA) and L-aspartate oxidase (NadB), the enzyme that produces iminoaspartate from L-aspartate, form a complex to facilitate the efficient channeling of the unstable this compound intermediate. asm.orgnih.gov

Quinolinate synthase (NadA) is the central enzyme in the conversion of this compound to quinolinate. nih.govasm.orgnih.govibs.fruniprot.orgesrf.frrcsb.orgnih.gov It is a fascinating and complex enzyme, often containing a [4Fe-4S] iron-sulfur cluster that is essential for its catalytic activity. nih.govibs.fr NadA's function is critical for the survival of many pathogenic bacteria that rely on this de novo pathway for NAD synthesis, making it a potential target for the development of novel antibacterial agents. anr.fr The enzyme is classified under EC number 2.5.1.72. uniprot.org

The initial and committing step in the synthesis of quinolinate by NadA is the condensation of its two substrates: this compound and dihydroxyacetone phosphate (B84403) (DHAP). nih.govasm.orgnih.govibs.fruniprot.orgrcsb.orgnih.gov This reaction brings together the four-carbon backbone of this compound and the three-carbon unit of DHAP to form the foundational structure of the pyridine (B92270) ring of quinolinate. ibs.fr Structural and mechanistic studies suggest that this condensation is coupled with the elimination of the phosphate group from DHAP. esrf.fr The active site of NadA is exquisitely designed to bind both substrates in a specific orientation to facilitate this condensation. rcsb.org

The conversion of this compound and DHAP to quinolinate is not a simple condensation but involves a series of intricate chemical transformations catalyzed by NadA. nih.govnih.govuniprot.orgrcsb.org Following the initial condensation, the enzyme orchestrates a sequence of reactions that include:

Dehydration: The removal of water molecules is a critical step in the formation of the aromatic quinolinate ring. nih.govibs.fr

Isomerization: The enzyme catalyzes an aldo-keto isomerization of an early reaction intermediate. esrf.fr

Cyclization: The linear condensed product undergoes an intramolecular cyclization to form the heterocyclic ring structure of quinolinate. ibs.fr

These multiple catalytic activities are housed within a single polypeptide chain, highlighting the remarkable efficiency of this enzyme. ibs.fr The active site architecture, including the [4Fe-4S] cluster and key amino acid residues, facilitates this complex series of events. ibs.fresrf.fr

A defining feature of many quinolinate synthases is the presence of a [4Fe-4S] cluster, which is crucial for the enzyme's catalytic activity. nih.govuniprot.orgcore.ac.uk This iron-sulfur cluster is not directly involved in redox chemistry in the classical sense but rather plays a key structural and catalytic role. One of the iron atoms in the cluster is uniquely coordinated and is proposed to act as a Lewis acid, facilitating one of the dehydration steps in the reaction mechanism. researchgate.netresearchgate.net The cluster is typically coordinated by three conserved cysteine residues, leaving one iron atom available to interact with substrates and intermediates. core.ac.ukresearchgate.net The essentiality of this cluster for catalysis has been demonstrated through site-directed mutagenesis studies. core.ac.uk

Understanding the detailed mechanism of NadA has been greatly advanced by X-ray crystallography studies that have successfully trapped and characterized various reaction intermediates. nih.govibs.fruniprot.orgrcsb.org By using substrate analogs or slowly reacting enzyme variants, researchers have been able to capture snapshots of the enzyme in complex with molecules that mimic different stages of the reaction. esrf.friucr.org These structural studies have provided invaluable insights into how the substrates bind and how the active site facilitates the complex series of chemical transformations. esrf.friucr.org For instance, the crystal structure of NadA in complex with a condensation product has confirmed that the reaction involves the elimination of the phosphate group from DHAP and has revealed the specific interactions between the intermediate and the active site residues, including the [4Fe-4S] cluster. esrf.fr

In conjunction with experimental approaches, computational mechanistic studies have become increasingly important in elucidating the intricate reaction mechanism of NadA. nih.govuniprot.org Molecular dynamics simulations and quantum mechanics/molecular mechanics (QM/MM) calculations have been employed to model the binding of substrates and the energetics of the various catalytic steps. rcsb.org These computational models have helped to propose and evaluate potential reaction pathways, including the roles of specific active site residues and the [4Fe-4S] cluster in catalysis. For example, computational studies have been used to investigate the transient formation of a second cavity in the active site that may accommodate one of the substrates before the condensation reaction occurs. rcsb.org

Quinolinate Synthase (NadA)

Crystallographic Trapping and Characterization of Reaction Intermediates

Non-Enzymatic Hydrolysis to Oxaloacetate

This compound is an unstable intermediate that, in the absence of enzymatic catalysis, can undergo spontaneous hydrolysis. This non-enzymatic reaction yields oxaloacetate and ammonia (B1221849). mpg.descholaris.ca This hydrolysis is a significant alternative fate for this compound, particularly when the subsequent enzyme in its primary metabolic pathway, quinolinate synthase, is not present or is saturated. nih.gov

The reaction proceeds because the imine group of this compound is susceptible to nucleophilic attack by water, leading to the formation of a tetrahedral intermediate which then collapses to release ammonia and form the alpha-keto acid, oxaloacetate. This spontaneous conversion links the pathway of this compound formation directly to the citric acid cycle, where oxaloacetate is a key component.

Interconnections with Broader Metabolic Networks

This compound does not exist in isolation; it is a key node connecting several major metabolic systems. Its formation and subsequent conversion link amino acid metabolism, particularly that of the aspartate family, with the central carbon metabolism pathways of glyoxylate (B1226380) and dicarboxylates. These connections are especially critical in microbial metabolism for biosynthesis and growth.

Integration with Amino Acid Metabolic Pathways (e.g., Aspartate Family)

This compound is directly derived from the amino acid L-aspartate. In many bacteria, the enzyme L-aspartate oxidase (NadB) catalyzes the oxidation of L-aspartate to form this compound. nih.govstring-db.org This is the initial step in the de novo biosynthesis of Nicotinamide Adenine (B156593) Dinucleotide (NAD+). nih.govnih.gov

L-aspartate itself is a central molecule in amino acid metabolism, serving as the precursor for a family of essential amino acids, including lysine, threonine, methionine, and isoleucine. nih.gov Furthermore, aspartate metabolism is deeply integrated with other pathways such as protein synthesis, nucleotide metabolism, and the tricarboxylic acid (TCA) cycle. nih.govmdpi.com The conversion of L-aspartate to this compound thus represents a critical branch point, diverting a key amino acid into the NAD+ biosynthetic pathway.

Table 1: Key Reactions in the Aspartate to NAD+ Pathway
StepSubstrateEnzymeProductMetabolic Significance
1L-AspartateL-Aspartate Oxidase (NadB)This compoundCommits aspartate to the NAD+ synthesis pathway. nih.govumaryland.edu
2This compoundQuinolinate Synthase (NadA)QuinolinateForms the pyridine ring structure of NAD+. nih.gov
3This compound(Non-enzymatic)Oxaloacetate + AmmoniaAlternative fate; links to TCA cycle when NadA is absent. mpg.denih.gov

Linkages to Glyoxylate and Dicarboxylate Metabolism

This compound is classified as a metabolite within the glyoxylate and dicarboxylate metabolism pathway in metabolic databases such as the Kyoto Encyclopedia of Genes and Genomes (KEGG). kegg.jpgenome.jpgenome.jp This connection is primarily established through its hydrolysis product, oxaloacetate. Oxaloacetate is a dicarboxylic acid and a central intermediate in the Citrate Cycle (TCA cycle).

The glyoxylate cycle, active in many microorganisms and plants, is an anabolic variant of the TCA cycle that allows for the net conversion of acetyl-CoA into succinate (B1194679), and subsequently other carbohydrates. Oxaloacetate is a key component of this cycle. The non-enzymatic hydrolysis of this compound provides a direct route to replenish the oxaloacetate pool, thereby linking the metabolism of aspartate-derived compounds to the central carbon-assimilating pathways of glyoxylate and dicarboxylate metabolism. umaryland.edursc.org

Role in Microbial Metabolism and Growth

The primary and most well-characterized role of this compound in microbial metabolism is as an essential intermediate in the de novo synthesis of NAD+. nih.gov NAD+ is a vital coenzyme for hundreds of redox reactions, making its synthesis crucial for microbial growth and energy metabolism. bmglabtech.com Organisms like Escherichia coli and Pseudomonas aeruginosa utilize the pathway involving L-aspartate oxidase to produce this compound en route to NAD+. nih.govumaryland.edu

Amino acids are fundamental to numerous aspects of microbial life, including cell division, metabolism, and growth. mdpi.commdpi.com The pathway beginning with L-aspartate demonstrates this principle, channeling a building block of protein into the production of a critical cofactor. Interestingly, the L-aspartate oxidase reaction can proceed under anaerobic conditions in some bacteria by using fumarate (B1241708) as an electron acceptor instead of molecular oxygen, highlighting the adaptability of this metabolic route. nih.gov

Table 2: this compound's Role in Select Microorganisms
MicroorganismMetabolic PathwayKey EnzymeSignificance
Escherichia coliDe novo NAD+ BiosynthesisL-Aspartate Oxidase (NadB)Essential for producing NAD+ from aspartate. nih.gov
Pseudomonas aeruginosaDe novo NAD+ BiosynthesisL-Aspartate Oxidase (NadB)Links aspartate metabolism to cofactor synthesis. umaryland.edu
Acinetobacter baumanniiGlyoxylate and Dicarboxylate Metabolism(Implicit)Listed as an intermediate in genome-scale metabolic models. rsc.org
Buttiauxella agrestisAmino Acid MetabolismL-Aspartate OxidaseCatalyzes the formation of this compound from L-aspartate. string-db.org

Research Methodologies and Techniques for Iminoaspartate Studies

Enzymatic Assay Development and Characterization

The study of enzymes that either produce or consume iminoaspartate, such as L-aspartate oxidase (Laspo or NadB) and quinolinate synthase (NadA), relies on robust enzymatic assays. sinobiological.comcradle.bio Developing these assays involves selecting appropriate substrates, co-factors, and detection methods to monitor the reaction progress. nih.gov Given that this compound is an unstable intermediate, direct measurement can be challenging. A common strategy involves a coupled-enzyme assay where the product of the primary reaction is used as a substrate for a secondary, easily detectable reaction. For instance, the formation of this compound by L-aspartate oxidase can be monitored by coupling its non-enzymatic hydrolysis product, oxaloacetate, to a reaction catalyzed by malate (B86768) dehydrogenase, which involves the oxidation of NADH, a compound that can be monitored spectrophotometrically. nih.govmpg.de

General assay development for enzymes like L-aspartate oxidase often involves spectrophotometric methods that can detect the formation of products in the range of 50 pmol to 1 nmol. oup.com The process requires careful optimization of parameters such as pH, buffer components, and substrate concentrations to ensure the reaction proceeds under initial velocity conditions, which is essential for accurate kinetic analysis. nih.gov

Kinetic Analyses

Kinetic analyses provide fundamental insights into the catalytic mechanism of enzymes involved in this compound metabolism. For L-aspartate oxidase, which catalyzes the oxidation of L-aspartate to this compound, detailed kinetic studies have been performed. nih.gov The kinetic mechanism of Laspo has been identified as a Ping-Pong bi-bi type when using fumarate (B1241708) as the electron acceptor, indicating that the this compound product is released before the fumarate substrate binds. nih.gov

Kinetic Isotope Effects (KIEs) are a powerful tool to probe the transition state of an enzymatic reaction. Studies on Escherichia coli L-aspartate oxidase have used deuterium-labeled substrates to measure KIEs, helping to elucidate the bond-breaking steps during catalysis. nih.gov These experiments have shown large primary isotope effects, which are consistent with the breaking of a C-H bond being a rate-limiting step in the reaction. nih.gov The results support a mechanism similar to that of D-amino acid oxidases, involving a concerted amine deprotonation and hydride transfer. nih.gov

Table 1: Kinetic Isotope Effects for the L-Aspartate Oxidase (NadB) Reductive Half-Reaction. nih.gov
Kinetic ParameterMeasured ValueSignificance
DV2.1 ± 0.2Indicates that C-H bond cleavage at the C2 position of aspartate is partially rate-limiting for the overall turnover rate (Vmax).
D(V/KAsp)2.6 ± 0.3Indicates that C-H bond cleavage at the C2 position is partially rate-limiting for the catalytic efficiency (Vmax/Km).

Site-Directed Mutagenesis Studies

Site-directed mutagenesis is a technique used to substitute specific amino acids within a protein to investigate their role in substrate binding, catalysis, or structural integrity. neb.com This method has been instrumental in understanding the function of key residues in enzymes that metabolize this compound. whiterose.ac.ukpdbj.org

In L-aspartate oxidase (Laspo), mutagenesis studies have been crucial for identifying residues essential for its function. For example, the R386L mutant of E. coli Laspo was created to facilitate the crystallization of the enzyme in its FAD-bound, catalytically competent form. pdbj.org The structural analysis of this mutant in complex with the substrate analogue succinate (B1194679) revealed that the strictly conserved residue Glu121 is positioned to interact with the α-amino group of the L-aspartate substrate, suggesting its role in catalysis. pdbj.org In another study on L-aspartate oxidase from Pseudomonas putida, alanine (B10760859) scanning mutagenesis was used to analyze potential active site residues identified through homology modeling. whiterose.ac.uk

For quinolinate synthase (NadA), which condenses this compound with dihydroxyacetone phosphate (B84403), site-directed mutagenesis of active site variants, such as Y107F and Y21F in the Thermotoga maritima enzyme, has been used. esrf.fr The Y107F variant lacked synthetic activity, allowing researchers to trap and crystallize the first reaction intermediate, providing critical insights into the catalytic cycle. esrf.fr

Table 2: Examples of Site-Directed Mutagenesis Studies on this compound-Related Enzymes.
EnzymeOrganismMutationKey FindingReference
L-aspartate oxidase (Laspo)Escherichia coliR386LEnabled crystallization of the holoenzyme; structural analysis implicated Glu121 in substrate binding/catalysis. pdbj.org
Quinolinate synthase (NadA)Thermotoga maritimaY107FThe mutant lacked quinolinic acid synthetic activity, which permitted the trapping and structural determination of a reaction intermediate. esrf.fr
Quinolinate synthase (NadA)Thermotoga maritimaY21FThis slowly-reacting variant allowed for the formation of a crystalline complex with the final product, quinolinic acid. esrf.fr

Structural Biology Approaches

Structural biology provides atomic-level views of enzymes and their interactions with substrates, intermediates, and products, which is essential for a complete mechanistic understanding.

X-ray Crystallography for Enzyme-Ligand Complexes and Intermediates

X-ray crystallography has been pivotal in elucidating the three-dimensional structures of L-aspartate oxidase (Laspo) and quinolinate synthase (NadA), the two key enzymes in the bacterial de novo NAD⁺ biosynthesis pathway involving this compound. nih.gov

The crystal structure of the apoenzyme (enzyme without its cofactor) of Laspo from E. coli was first determined at 2.2 Å resolution. nih.gov Subsequently, the structure of the R386L mutant holoenzyme (enzyme with its FAD cofactor) was solved at 2.5 Å resolution, both alone and in complex with the substrate analog succinate. pdbj.org This latter structure provided a detailed view of the active site, showing how the enzyme recognizes its dicarboxylate substrate. pdbj.org

For quinolinate synthase (NadA), a series of crystal structures have revealed critical steps in its complex reaction. The structure of NadA from Pyrococcus horikoshii was solved in complex with this compound itself, showing that a carboxylate group of the substrate directly coordinates to a unique iron atom (Fea) of the enzyme's [4Fe-4S] cluster. nih.govacs.org This finding provided direct evidence for the role of the cluster in catalysis. Further crystallographic "snapshots" have captured the enzyme in complex with the other substrate, dihydroxyacetone phosphate (DHAP), a proposed reaction intermediate, and the final product, quinolinic acid. esrf.frnih.govacs.orgebi.ac.uk These structures collectively map out the enzyme's catalytic trajectory.

Table 3: Key Crystal Structures in this compound Research.
EnzymeOrganismPDB IDLigand(s)Resolution (Å)Key Structural InsightReference
L-aspartate oxidase (Apo)E. coli1CHUNone2.2Revealed the overall three-domain fold of the enzyme. nih.gov
L-aspartate oxidase (R386L mutant)E. coli1KNRSuccinate2.5Showed the active site architecture and substrate analog binding mode. pdbj.org
Quinolinate synthaseP. horikoshii5KTSDHAP, this compound analoguesN/AShowed chelation of the [4Fe-4S] cluster by DHAP and suggested a model for the condensed intermediate. ebi.ac.ukosti.gov
Quinolinate synthaseP. horikoshii6M2QThis compound, Reaction intermediateN/AObserved direct ligation of this compound to the [4Fe-4S] cluster and captured a potential reaction intermediate. nih.govacs.org
Quinolinate synthase (Y107F mutant)T. maritima5I5HReaction intermediate (W)1.9Trapped the first condensation intermediate, revealing coupling of condensation with dephosphorylation. esrf.fr

Computational Modeling (e.g., ONIOM Method, DFT Calculations)

Computational modeling complements experimental techniques by providing detailed energetic and mechanistic information about enzymatic reactions that is often difficult to obtain otherwise. diva-portal.org For the oxidation of L-aspartate to this compound by Laspo, hybrid quantum mechanics/molecular mechanics (QM/MM) methods, such as the ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics) method, have been extensively used. acs.orgnih.govresearchgate.netacs.orgnih.gov

In these studies, the reactive parts of the system—the L-aspartate substrate, the FAD cofactor, and key active site residues—are treated with a high level of theory, typically Density Functional Theory (DFT), while the rest of the protein is modeled using a less computationally expensive molecular mechanics (MM) force field. acs.orgnih.govresearchgate.net This approach allows for the simulation of the reaction within a realistic protein environment.

These computational studies on Laspo have investigated the mechanism of hydride transfer from the substrate to the FAD cofactor. acs.orgnih.gov By calculating the potential energy surface and the Gibbs free energies of activation, researchers have concluded that the reaction likely proceeds through a stepwise mechanism, where proton and hydride transfer steps are decoupled, rather than a concerted process. acs.orgnih.govacs.orgnih.gov The calculations identified a transition state for the hydride transfer and highlighted the roles of specific active site residues in stabilizing the substrate and the transition state through hydrogen bonding. nih.govacs.orgnih.gov

Table 4: Calculated Activation Energies for the Hydride Transfer Step in L-Aspartate Oxidase Catalysis using ONIOM. acs.orgnih.gov
DFT FunctionalForward Activation Energy (Eaf, kcal/mol)Reverse Activation Energy (Ear, kcal/mol)Conclusion
CAM-B3LYP~16-19~34-37The high reverse activation energy indicates that the hydride transfer from L-aspartate to FAD to form this compound is an exergonic (energetically favorable) process.
M06-2X~16-19~34-37
ωB97XD~16-19~34-37

Advanced Analytical Chemistry Techniques for Detection and Quantification

The detection and quantification of this compound in biological or experimental samples require sensitive and specific analytical methods. Because this compound is unstable and readily hydrolyzes, direct analysis is challenging. nih.gov Therefore, analytical strategies often focus on derivatization or the measurement of more stable related products.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the cornerstones of amino acid analysis. shimadzu.comlcms.cz Since most amino acids, including this compound, lack a strong chromophore for UV detection, a derivatization step is typically required to enhance sensitivity and selectivity. jasco-global.com

Pre-column derivatization involves reacting the amino acids with a labeling reagent before chromatographic separation. Common reagents include o-phthalaldehyde (B127526) (OPA), phenyl isothiocyanate (PITC), and dansyl chloride. shimadzu.comjasco-global.com The resulting derivatives can be detected with high sensitivity using UV or fluorescence detectors. lcms.cz

Post-column derivatization involves separating the underivatized amino acids first, typically by ion-exchange chromatography, and then mixing them with a reagent before they enter the detector. shimadzu.com

The most powerful technique for the definitive identification and quantification of amino acids and their derivatives is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). nih.govnih.govlcms.czwaters.com This method offers high selectivity by separating compounds based on their retention time and then identifying them based on their specific mass-to-charge ratio (m/z) and fragmentation patterns. This is particularly useful for complex biological samples like cell extracts or urine. lcms.czwaters.combmc-rm.org While specific methods for this compound are not widely published due to its instability, LC-MS/MS protocols developed for other amino acids could be adapted for its detection, likely through derivatization to form a stable product prior to analysis. nih.gov

Chromatographic Methods (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS))

Chromatographic techniques are fundamental for separating this compound from complex biological matrices. researchgate.net High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly utilized methods for the analysis of amino acids and their derivatives. labmanager.commyfoodresearch.com

High-Performance Liquid Chromatography (HPLC):

HPLC is a premier technique for analyzing non-volatile and thermally unstable compounds, making it highly suitable for amino acids like this compound. labmanager.com The method separates components of a mixture based on their differential interactions with a stationary phase (packed in a column) and a liquid mobile phase. labmanager.commeasurlabs.com For amino acid analysis, reversed-phase HPLC (RP-HPLC) is frequently used. d-nb.info However, since most amino acids, including this compound, lack a strong chromophore, they require derivatization to be detected by UV-Vis or fluorescence detectors. myfoodresearch.com Common derivatization reagents include o-phthaldialdehyde (OPA) and 9-fluorenylmethyl chloroformate (FMOC). researchgate.net The use of Hydrophilic Interaction Liquid Chromatography (HILIC) offers an alternative for separating polar compounds without derivatization. jocpr.commdpi.com

A significant advancement is the coupling of HPLC with mass spectrometry (LC-MS). This hyphenated technique combines the superior separation capabilities of HPLC with the high selectivity and sensitivity of MS, often eliminating the need for derivatization. measurlabs.commdpi.com Studies have successfully used liquid chromatography-tandem mass spectrometry (LC-MS/MS) and ultra-high-performance liquid chromatography-mass spectrometry (UHPLC-MS) to analyze reaction products in pathways involving this compound. researchgate.netrsc.org

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is another powerful tool for the analysis of small molecules. creative-proteomics.com It is particularly effective for volatile or semi-volatile compounds. creative-proteomics.com Amino acids are polar and non-volatile, necessitating a derivatization step to increase their volatility and thermal stability for GC analysis. Common derivatization methods include silylation (e.g., using MTBSTFA) or acylation/esterification. creative-proteomics.com Following separation in the gas chromatograph, the mass spectrometer fragments the derivative molecules, producing a characteristic mass spectrum that allows for definitive identification and quantification. This technique provides high resolution and sensitivity for amino acid analysis. creative-proteomics.com

Table 1: Comparison of Chromatographic Methods for this compound Analysis
TechniquePrincipleSample RequirementsKey AdvantagesCommon Detectors
HPLCSeparation based on differential partitioning between a liquid mobile phase and a solid stationary phase. labmanager.comSoluble in mobile phase; may require pre-column derivatization for UV/Fluorescence detection. myfoodresearch.commeasurlabs.comSuitable for non-volatile and thermally sensitive compounds; high resolution. labmanager.comUV-Vis, Fluorescence, Mass Spectrometry (MS). myfoodresearch.com
GC-MSSeparation of volatile compounds in a gaseous mobile phase followed by mass-based detection. labmanager.comMust be volatile or made volatile through chemical derivatization. High sensitivity and resolution; provides structural information from mass spectra. creative-proteomics.comMass Spectrometry (MS).

Mass Spectrometry (e.g., MALDI/TOF-MS, Reactive Paper Spray Mass Spectrometry)

Mass spectrometry (MS) is an indispensable tool in metabolomics and proteomics for identifying and quantifying biomolecules with high sensitivity and specificity. creative-proteomics.com It measures the mass-to-charge ratio (m/z) of ionized molecules.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS):

MALDI-TOF MS is a "soft" ionization technique that allows for the analysis of large, fragile biomolecules like peptides and proteins with minimal fragmentation. wikipedia.org In this method, the analyte is co-crystallized with a matrix material that absorbs laser energy. bruker.com A pulsed laser irradiates the sample, causing desorption and ionization of the analyte molecules, which typically acquire a single charge. wikipedia.org The ions are then accelerated into a time-of-flight (TOF) analyzer, where they are separated based on their m/z ratio; lighter ions travel faster and reach the detector first. bruker.com

This technique is widely used for peptide mass fingerprinting and characterizing post-translational modifications. wikipedia.org The spontaneous, non-enzymatic isomerization of aspartate residues in proteins—a process chemically related to this compound formation from asparagine deamidation—can be investigated using MS techniques like MALDI-TOF. nih.gov Mass spectrometric analysis can identify the resulting isoaspartyl and aspartyl forms, which differ in mass by only +0.984 Da from the original asparagine, making high-resolution MS crucial. nih.gov

While direct analysis of this compound itself via MALDI-TOF is not extensively documented, the technique's power in analyzing peptide and protein modifications makes it highly relevant for studying the biological contexts in which this compound is formed or acts. wikipedia.orgnih.gov

Information on Reactive Paper Spray Mass Spectrometry in the context of this compound was not available in the provided search results.

Table 2: Features of MALDI-TOF-MS for Biomolecule Analysis
FeatureDescription
Ionization MethodMatrix-Assisted Laser Desorption/Ionization (MALDI) - a soft ionization technique. wikipedia.org
Mass AnalyzerTime-of-Flight (TOF), separates ions based on mass-to-charge ratio. bruker.com
Primary ApplicationsAnalysis of large biomolecules (proteins, peptides, DNA), peptide mass fingerprinting, microorganism identification. wikipedia.orgnih.gov
Key AdvantagesHigh throughput, speed, analysis of large molecules with minimal fragmentation, primarily produces singly charged ions simplifying spectra. bruker.comnih.gov
Relevance to this compoundAnalysis of related protein modifications like aspartate isomerization and asparagine deamidation. nih.gov

Voltammetric Methods (e.g., Differential Pulse Voltammetry)

Voltammetry encompasses a group of electroanalytical methods where information about an analyte is derived by measuring the current as a function of an applied potential. metrohm.com These techniques are highly sensitive and suitable for the quantitative analysis of electroactive species. maciassensors.com

Differential Pulse Voltammetry (DPV):

DPV is an advanced voltammetric technique known for its high sensitivity and low detection limits, often reaching the parts-per-billion range. maciassensors.comcadence.com The method involves applying a series of regular voltage pulses of increasing amplitude superimposed on a linear voltage sweep. cadence.com The current is measured twice during each pulse cycle: once just before the pulse and again at the end of the pulse. The difference between these two current measurements is plotted against the potential. This differential measurement effectively minimizes the contribution of the non-faradaic (background) charging current, resulting in a well-defined, peak-shaped voltammogram where the peak height is directly proportional to the analyte's concentration. cadence.com

DPV is well-suited for trace analysis and can be applied to study a wide range of organic and inorganic molecules that can be oxidized or reduced. brown.edu While specific studies employing DPV for the direct detection of this compound are not prominent, the technique is broadly applicable to the analysis of biomolecules. researchgate.net Given that amino acids can undergo electrochemical oxidation or reduction, DPV represents a potentially valuable tool for the direct and sensitive quantification of this compound in various biological fluids.

Table 3: Characteristics of Differential Pulse Voltammetry (DPV)
AspectDescription
PrincipleMeasures the difference in current before and after a voltage pulse is applied, minimizing background current.
OutputA peak-shaped voltammogram where peak height is proportional to analyte concentration. metrohm.com
Key AdvantagesHigh sensitivity, low detection limits, excellent for quantitative trace analysis. maciassensors.comcadence.com
Typical SetupA three-electrode cell: working electrode, reference electrode, and counter electrode. brjac.com.br
Potential Application for this compoundDirect quantitative analysis in biological fluids, assuming this compound is electrochemically active. researchgate.net

Spectroscopic Techniques (e.g., UV-Vis, Raman, Fluorimetry, Colorimetry)

Spectroscopy studies the interaction between matter and electromagnetic radiation, providing valuable information about a substance's chemical composition and molecular structure. espublisher.com

UV-Vis Spectroscopy: This technique measures the absorption of ultraviolet or visible light by a molecule. oxinst.com It provides information about electronic transitions within the molecule and is often used to determine the concentration of an analyte in solution according to the Beer-Lambert law. oxinst.com The N-H and C-N bonds in amines have characteristic absorptions that can be analyzed. libretexts.org

Raman Spectroscopy: This method involves scattering laser light off a sample and analyzing the energy shifts in the scattered photons. These shifts correspond to the vibrational energy levels of the molecules, providing a detailed "fingerprint" based on molecular structure and chemical bonds. oxinst.com

Fluorimetry (Fluorescence Spectroscopy): A highly sensitive technique that measures the fluorescence (light emission) from a sample after it has absorbed photons. spectroscopyonline.com A molecule absorbs light at an excitation wavelength and then emits light at a longer emission wavelength. oxinst.com This method is particularly useful for quantifying very low concentrations of fluorescent compounds. spectroscopyonline.com

Colorimetry: This technique measures changes in color to determine the concentration of a compound. It is often used in assays where a reaction produces a colored product.

While this compound itself may not have strong native spectroscopic properties, these techniques are crucial for its study. Research on related imino derivatives, such as imino-1,3,4-thiadiazoles, has utilized absorption and fluorescence spectroscopy to characterize their photophysical properties, including dual fluorescence. researchgate.net Furthermore, spectroscopic methods are essential for monitoring enzymatic assays involving this compound, where the consumption of a substrate or the formation of a product with distinct spectroscopic features (e.g., NADH) can be tracked over time. scholaris.ca

Table 4: Overview of Spectroscopic Techniques
TechniqueInformation ProvidedPrinciple of Operation
UV-Vis SpectroscopyElectronic transitions, concentration. espublisher.comoxinst.comMeasures absorption of UV-visible light. oxinst.com
Raman SpectroscopyMolecular vibrations, chemical structure. oxinst.comMeasures inelastic scattering of monochromatic light. oxinst.com
FluorimetryElectronic structure, concentration of fluorescent species. spectroscopyonline.comMeasures emission of light from an excited molecule. oxinst.com
ColorimetryConcentration of colored compounds. researchgate.netMeasures absorption of specific wavelengths of visible light.

Enzyme-Linked Immunosorbent Assay (ELISA)

The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive plate-based immunoassay used to detect and quantify substances such as proteins, peptides, antibodies, and hormones. thermofisher.com The core principle of ELISA is the specific binding between an antibody and its target antigen. thermofisher.com In a typical "sandwich" ELISA, a capture antibody immobilized on a microplate surface binds the target antigen from a sample. A second, detection antibody, which is linked to an enzyme, then binds to the antigen at a different site. unife.it Finally, a substrate is added, which the enzyme converts into a detectable signal (e.g., a color change or fluorescence) that is proportional to the amount of antigen present in the sample. wikipedia.org

The development of an ELISA for this compound would require the generation of a highly specific antibody that can recognize and bind to the this compound molecule. While the direct application of ELISA for this compound detection is contingent on the availability of such an antibody, the technique is widely used in research areas related to this compound's function. For instance, in studies investigating the pathway where this compound is a precursor, ELISA has been used to measure the levels of other relevant biomolecules, such as nerve growth factor (NGF), to understand the broader physiological context. researchgate.net

Table 5: Principles and Applications of ELISA
AspectDescription
Core PrincipleDetection of an antigen via a specific antibody-antigen interaction. thermofisher.com
Detection MethodAn enzyme linked to a detection antibody converts a substrate into a measurable signal (colorimetric, fluorescent, etc.). wikipedia.org
Common FormatsDirect, Indirect, Sandwich, Competitive. thermofisher.comunife.it
Key AdvantagesHigh sensitivity and specificity, suitable for quantifying substances in complex mixtures like blood serum. wikipedia.orgnih.gov
Requirement for this compoundA specific antibody that recognizes this compound as its antigen.

Non-Target Metabolomics Assays

Metabolomics aims to comprehensively profile all small-molecule metabolites within a biological system. Analytical approaches are broadly divided into targeted and non-targeted methods. metabolon.com

Non-targeted metabolomics is a global, hypothesis-generating approach that attempts to measure as many metabolites as possible in a sample simultaneously, including those that are unknown. metabolon.com This provides a broad snapshot of the metabolome and allows for the discovery of unexpected metabolic changes in response to a stimulus or disease state. nih.gov These assays are typically performed using high-resolution analytical platforms, most commonly liquid chromatography-mass spectrometry (LC-MS). mdpi.com

In the context of this compound research, a non-targeted metabolomics study of a relevant biological sample (e.g., cells or tissues where quinolinate is synthesized) could reveal the presence of this compound and its related metabolites. By comparing metabolic profiles between different experimental conditions, researchers can identify pathways that are significantly altered. frontiersin.org For example, a non-targeted analysis of germinated maize identified thousands of metabolites and revealed significant changes in amino acid metabolism pathways. mdpi.com Such an approach could elucidate the role of this compound in broader metabolic networks and identify novel biomarkers associated with its synthesis or degradation. nih.gov

Table 6: Characteristics of Non-Targeted Metabolomics
FeatureDescription
ApproachGlobal, comprehensive profiling of all measurable metabolites in a sample. metabolon.com
GoalDiscovery-oriented, hypothesis generation, biomarker identification. metabolon.comnih.gov
Primary TechnologyHigh-resolution mass spectrometry (often coupled with LC or GC) and NMR spectroscopy. nih.gov
Data AnalysisRequires advanced bioinformatics and statistical tools to process large datasets and identify significant features.
Application to this compoundCan identify this compound within the global metabolome and quantify its relative changes under different conditions, placing its function in a broader metabolic context. mdpi.comfrontiersin.org

Biotechnological and Synthetic Biology Applications

Metabolic Engineering of NAD+ Biosynthesis Pathways

Metabolic engineering strategies have been employed to enhance the endogenous biosynthesis of NAD(H) by targeting the pathway in which iminoaspartate is a crucial, albeit transient, intermediate. The goal of these strategies is often to increase the intracellular pool of NAD(H), a critical cofactor for hundreds of redox reactions essential for cellular metabolism and the production of biofuels and other biochemicals.

In plants and bacteria, the de novo pathway begins with the oxidation of L-aspartate to form this compound, a reaction catalyzed by L-aspartate oxidase (NadB). asm.orgresearchgate.net this compound is then condensed with dihydroxyacetone phosphate (B84403) (DHAP) by quinolinate synthase (NadA) to form quinolinic acid, the precursor to NAD+. asm.orgresearchgate.net Engineering efforts have focused on introducing and optimizing these synthetic modules to boost NAD(H) levels. researchgate.net For instance, enhancing the expression of these pathway genes can be critical for supporting the high metabolic activity required in engineered microbial cell factories.

Design of Novel Therapeutics Targeting Bacterial NAD+ Synthesis (e.g., NadA Inhibitors)

The enzymes involved in the bacterial de novo NAD+ biosynthesis pathway, particularly those utilizing this compound, represent promising targets for novel antibacterial drugs. researchgate.net This is because the pathway is essential for many pathogens but absent in humans, who primarily rely on a salvage pathway using dietary niacin. Quinolinate synthase (NadA), which catalyzes the reaction of this compound and dihydroxyacetone phosphate, is a key enzyme in this pathway and has been a focus for inhibitor design. researchgate.net

NadA is a [4Fe-4S] cluster-containing enzyme, and its catalytic mechanism has been exploited for the rational design of inhibitors. researchgate.net Researchers have developed molecules that act as inhibitors by targeting the catalytic iron site of the cluster. These inhibitors are designed to mimic the substrates or transition states of the NadA-catalyzed reaction.

Detailed research has led to the synthesis and testing of several potential NadA inhibitors. These compounds often feature a ring structure with vicinal carboxylates and a thiol group that can coordinate with the iron in the enzyme's active site. researchgate.net

Table 1: Examples of Investigated NadA Inhibitors

Compound Name Abbreviation Structural Features Target Enzyme
4-mercaptophthalic acid 4MP Benzene ring with two vicinal carboxylates and a thiol group. researchgate.net Quinolinate Synthase (NadA) researchgate.net
5-mercaptopyridine-2,3-dicarboxylic acid 5MPDC Pyridine (B92270) ring with two vicinal carboxylates and a thiol group. researchgate.net Quinolinate Synthase (NadA) researchgate.net
6-mercaptopyridine-2,3-dicarboxylic acid 6MPDC Pyridine ring with two vicinal carboxylates and a thiol group. researchgate.net Quinolinate Synthase (NadA) researchgate.net

In vitro studies have demonstrated that these molecules can inhibit NadA activity. researchgate.net Furthermore, specificity is a key consideration; for example, 4MP and 5MPDC were shown to be specific inhibitors of NadA when tested against bacterial aconitase B, another [4Fe-4S] enzyme with similar structural properties. researchgate.net The development of such targeted inhibitors holds potential for new therapeutic strategies against pathogens like Helicobacter pylori and Mycobacterium leprae, for which the NadA enzyme is essential. researchgate.net

Synthetic Biology Approaches for Engineering Metabolic Pathways Involving this compound

Synthetic biology offers a powerful toolkit for the rational design and construction of novel metabolic pathways or the optimization of existing ones. frontiersin.orgmdpi.com These approaches can be applied to pathways involving this compound to channel metabolic flux towards desired products. Synthetic biology combines principles from engineering and biology to create standardized biological parts (like promoters, enzymes, and genetic circuits) that can be assembled in predictable ways. mdpi.comnih.gov

Genetic code expansion is a sophisticated synthetic biology technique that allows for the site-specific incorporation of non-canonical amino acids (ncAAs) into proteins. addgene.orgoregonstate.edu This is achieved by engineering an orthogonal tRNA/aminoacyl-tRNA synthetase (aaRS) pair that recognizes a repurposed codon (often the amber stop codon, UAG) and charges the tRNA with a desired ncAA. addgene.orgbiorxiv.org This technology has enabled the production of proteins with novel chemical properties and functions. frontiersin.orgfrontiersin.org

While this compound itself is an α-imino acid and a highly unstable metabolic intermediate, it is not a candidate for direct incorporation into proteins via genetic code expansion. The technology is designed for stable amino acids that can be supplied in the cell culture media and attached to a tRNA molecule. addgene.org However, the principles of genetic code expansion could be conceptually applied to engineer the enzymes within the this compound metabolic pathway. For example, an ncAA could be incorporated into the active site of L-aspartate oxidase or quinolinate synthase to alter their substrate specificity, catalytic activity, or stability, thereby engineering the metabolic flux around this compound.

Combinatorial biosynthesis involves the genetic manipulation of biosynthetic pathways to create novel "unnatural" products. frontiersin.orgnih.gov This can be achieved by combining genes from different organisms or by modifying existing enzyme domains to alter their substrate specificity. nih.gov Mutasynthesis is a related technique where a mutation is introduced to block the synthesis of a natural precursor, and synthetic analogs of that precursor are fed to the organism, which may then incorporate them into a final product. mdpi.com

These approaches offer a powerful strategy for generating derivatives of natural products. In the context of the NAD+ pathway, one could envision using combinatorial biosynthesis to create novel quinolinic acid analogs. By engineering the quinolinate synthase (NadA) enzyme to accept substrates other than this compound or dihydroxyacetone phosphate, it might be possible to generate a library of new molecules. For example, if the L-aspartate oxidase (NadB) were engineered to produce a modified this compound analog, and the downstream NadA was sufficiently promiscuous, a novel heterocyclic compound could be synthesized. While specific applications involving this compound are not extensively documented, the principles of combinatorial biosynthesis and mutasynthesis provide a clear framework for future research aimed at diversifying the products derived from this central metabolic pathway. frontiersin.orgrsc.org

Q & A

Q. How is iminoaspartate detected in enzymatic assays, and what methodological precautions are necessary?

this compound is unstable in solution, spontaneously hydrolyzing to oxaloacetate (OAA) and ammonia. To quantify this compound, researchers use a 2,4-dinitrophenylhydrazine (DNPH)-coupled assay. The reaction is quenched with trichloroacetic acid (denaturing the enzyme), and OAA is derivatized with DNPH for spectrophotometric detection at 450 nm . Key precautions include rapid quenching to prevent further hydrolysis and calibration with OAA standards to ensure accuracy.

Q. What role does this compound play in microbial NAD+ biosynthesis?

In the aspartate pathway, L-aspartate oxidase (NadB) oxidizes L-aspartate to this compound, which is then condensed with dihydroxyacetone phosphate by quinolinate synthase to form quinolinate—a precursor for NAD+ synthesis. NadB is rate-limiting, making this compound a critical intermediate . Experimental validation involves knocking out nadB genes and measuring NAD+ depletion via HPLC or LC-MS .

Q. What challenges arise when synthesizing this compound in vitro?

this compound’s instability necessitates in situ generation using purified L-aspartate oxidase (e.g., SynLaspo from Synechocystis) under anaerobic conditions to prevent oxidation. Substrate inhibition occurs at L-aspartate concentrations >30 mM, requiring kinetic optimization (e.g., KM = 10.2 mM for SynLaspo) . Researchers must also account for competing reactions, such as non-enzymatic hydrolysis, by using time-course assays .

Advanced Research Questions

Q. How do enzyme kinetics of L-aspartate oxidase affect this compound yield in NAD+ biosynthesis?

Steady-state kinetics reveal that SynLaspo has a turnover number (kcat) of 19.2 min⁻¹ and a substrate affinity (KM) of 10.2 mM for L-aspartate . To maximize this compound yield, researchers optimize substrate concentrations below the inhibition threshold (30 mM) and use oxygen-depleted conditions to favor fumarate as the electron acceptor . Comparative studies with homologs (e.g., E. coli NadB) can identify species-specific catalytic efficiencies .

Q. What experimental approaches resolve contradictions in this compound stability measurements across studies?

Discrepancies in stability may arise from pH, temperature, or assay conditions. For example, this compound hydrolyzes faster at neutral pH than in acidic buffers. Researchers address this by standardizing reaction conditions (e.g., 25°C, pH 7.4) and employing real-time monitoring via stopped-flow spectroscopy . Conflicting reports on enzyme-substrate binding (e.g., whether this compound remains enzyme-bound) require structural techniques like X-ray crystallography or cryo-EM .

Q. What methodologies elucidate the structural properties of this compound-producing enzymes?

Structural studies of NadB and quinolinate synthase use X-ray crystallography to resolve active-site residues involved in substrate binding and catalysis. For SynLaspo, mutagenesis of conserved residues (e.g., His278 in the FAD-binding domain) combined with kinetic assays identifies functional motifs . Cryo-EM is employed for large, multi-enzyme complexes, while molecular dynamics simulations predict conformational changes during catalysis .

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